(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out at 0°C to room temperature over 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the structure of the compound and its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)methanol: This compound is similar in structure but has a methyl group instead of an ethyl group.
(1-Benzyl-1H-pyrazol-5-yl)methanol: This compound has a benzyl group instead of an ethyl group.
Uniqueness
(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both ethyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Pyrazole Derivatives : The initial step typically includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form substituted pyrazoles.
- Formation of Methanol Derivative : The incorporation of methanol into the structure can be achieved through reductive amination or similar reactions to yield the final product.
Anticancer Activity
Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these activities typically range from 2.43 to 14.65 μM, indicating potent growth inhibition .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
7h | HepG2 | 4.98 | Apoptosis induction |
10c | MDA-MB-231 | 7.84 | Caspase activation |
The mechanism of action for these compounds often involves microtubule destabilization and apoptosis induction through caspase activation .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. In various studies, compounds have shown the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
While less studied, some pyrazole derivatives have demonstrated antimicrobial activity against different bacterial strains. The presence of specific substituents on the pyrazole ring can enhance this activity, making it a promising area for further research .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study on MDA-MB-231 Cells : A study involving this compound showed that treatment at concentrations as low as 2.5 μM led to significant morphological changes indicative of apoptosis.
- Combination Therapy : Research has indicated that combining pyrazole derivatives with existing chemotherapeutics may enhance efficacy against resistant cancer cell lines.
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(2-ethylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-2-13-8(3-4-12-13)9(14)7-5-10-11-6-7/h3-6,9,14H,2H2,1H3,(H,10,11) |
InChI Key |
LISOYRQCRLAOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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